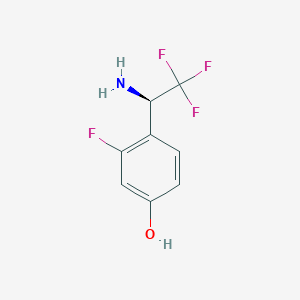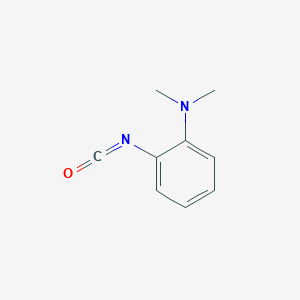
2-isocyanato-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-N,N-dimethylaniline, also known as 4-(dimethylamino)phenyl isocyanate, is an organic compound containing an isocyanate group. It is a building block in organic synthesis and has various applications in the chemical industry. The compound is characterized by its molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isocyanato-N,N-dimethylaniline can be synthesized through the reaction of N,N-dimethylaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcohols or amines react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
2-Isocyanato-N,N-dimethylaniline is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of polyurethanes and other polymers.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and coatings.
Mécanisme D'action
The mechanism of action of 2-isocyanato-N,N-dimethylaniline involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymers .
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: A precursor in the synthesis of 2-isocyanato-N,N-dimethylaniline.
4-Isocyanato-N,N-dimethylbenzenamine: Another isocyanate compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile and applications in the synthesis of specialized polymers and pharmaceutical intermediates. Its ability to form stable linkages with nucleophiles makes it valuable in various industrial processes .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H10N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-6H,1-2H3 |
Clé InChI |
VNVAKYPIPVENPO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



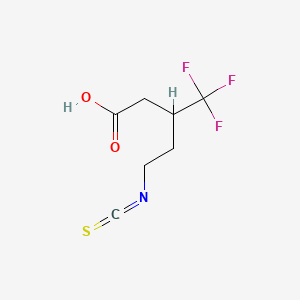

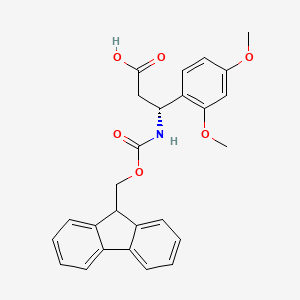
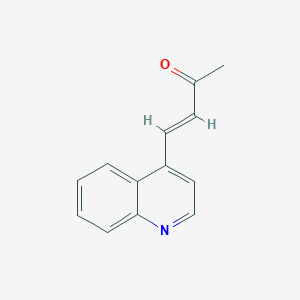

![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
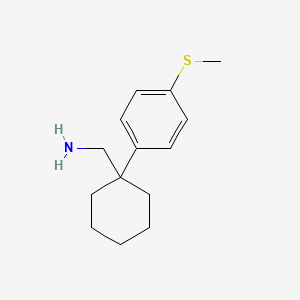
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
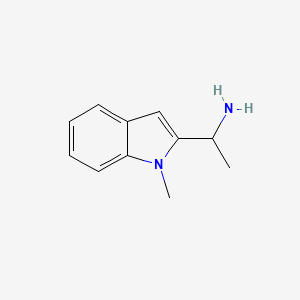
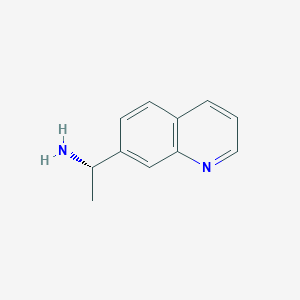
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
